Benzenamine, 4-butyl-N-[(4-ethoxyphenyl)methylene]-

Catalog No.
S607184
CAS No.
29743-08-6
M.F
C19H23NO
M. Wt
281.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzenamine, 4-butyl-N-[(4-ethoxyphenyl)methylene]...

CAS Number

29743-08-6

Product Name

Benzenamine, 4-butyl-N-[(4-ethoxyphenyl)methylene]-

IUPAC Name

N-(4-butylphenyl)-1-(4-ethoxyphenyl)methanimine

Molecular Formula

C19H23NO

Molecular Weight

281.4 g/mol

InChI

InChI=1S/C19H23NO/c1-3-5-6-16-7-11-18(12-8-16)20-15-17-9-13-19(14-10-17)21-4-2/h7-15H,3-6H2,1-2H3

InChI Key

DBOAVDSSZWDGTH-UHFFFAOYSA-N

SMILES

CCCCC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OCC

Synonyms

EBBA, N-(4-ethoxybenzylidene)-4-butylaniline

Canonical SMILES

CCCCC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OCC

The exact mass of the compound Benzenamine, 4-butyl-N-[(4-ethoxyphenyl)methylene]- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Benzenamine, 4-butyl-N-[(4-ethoxyphenyl)methylene]-, commonly known as EBBA (CAS: 29743-08-6), is a classic Schiff-base nematic liquid crystal characterized by a negative dielectric anisotropy and a high nematic-isotropic transition temperature (clearing point). In industrial and laboratory procurement, EBBA is rarely used as a standalone room-temperature nematic due to its melting point of approximately 35 °C; rather, it is primarily sourced as a high-temperature co-component. When blended with lower-temperature analogs, it forms eutectic mixtures that maintain a stable nematic mesophase across a broad, commercially viable temperature range [1]. Furthermore, its specific electrohydrodynamic properties make it a critical precursor for dynamic scattering mode (DSM) devices, electro-optical shutters, and advanced rheological sensors where precise control over molecular orientation and light scattering is required [2].

Substituting EBBA with its closest structural analog, MBBA (N-(4-methoxybenzylidene)-4-butylaniline), frequently leads to device failure under thermal load because MBBA transitions to an isotropic liquid at a much lower temperature (~47 °C), causing a complete loss of birefringence and optical switching capability in warm environments or under Joule heating [1]. Conversely, substituting EBBA with modern, highly stable cyanobiphenyls (like 5CB) fails in dynamic scattering applications. 5CB possesses a positive dielectric anisotropy, meaning it undergoes a Fréedericksz transition (reorientation without scattering) under an electric field, whereas EBBA’s negative dielectric anisotropy and positive conductivity anisotropy are strictly required to induce the electrohydrodynamic turbulence (Williams domains) necessary for opaque scattering states [2]. Finally, sourcing crude or low-purity EBBA is non-viable, as trace ionic impurities disproportionately alter the conductivity threshold, leading to unpredictable threshold voltages and degraded spontaneous shear flow [3].

Thermal Stability and Nematic Range Extension

For electro-optical devices, the upper limit of the operating temperature is dictated by the nematic-isotropic transition temperature (TNI). EBBA exhibits a TNI of approximately 77 °C, whereas its methoxy-analog MBBA clears at just 47 °C [1]. Procuring EBBA to formulate a eutectic mixture with MBBA leverages this ~30 °C differential, extending the stable nematic range of the resulting fluid well above standard ambient and operational thermal loads, preventing premature optical failure [2].

Evidence DimensionNematic-Isotropic Transition Temperature (TNI)
Target Compound DataTNI ≈ 77 °C
Comparator Or BaselineMBBA (TNI ≈ 47 °C)
Quantified Difference+30 °C higher clearing point
ConditionsStandard atmospheric pressure, neat compound thermal analysis

Procuring EBBA as a mixture component is essential to prevent display or sensor failure caused by the low thermal ceiling of room-temperature nematics like MBBA.

Divergent Viscosity-Pressure Dynamics for Rheological Applications

In high-pressure electro-optical or microfluidic cells, the rheological behavior of the nematic phase dictates response times. Under increasing pressure along the isotropic-nematic transition line, EBBA demonstrates a measurable increase in viscosity, whereas MBBA exhibits a distinct decrease in viscosity under identical thermodynamic scaling [1]. This fundamental difference in compressibility and flow resistance means EBBA must be specifically selected when designing pressure-sensitive acoustic or rheological sensors that rely on positive pressure-viscosity correlations.

Evidence DimensionViscosity change along the isotropic-nematic transition line under pressure
Target Compound DataViscosity increases with pressure
Comparator Or BaselineMBBA (Viscosity decreases with pressure)
Quantified DifferenceOpposite rheological scaling trajectories
ConditionsHigh-pressure falling-ball viscometry up to 2.5 kbar

Engineers designing high-pressure liquid crystal sensors must procure EBBA to ensure predictable, positive viscosity scaling, which MBBA cannot provide.

Enabling Dynamic Scattering Mode (DSM) via Negative Dielectric Anisotropy

For smart glass and scattering displays, the liquid crystal must support electrohydrodynamic convection. EBBA features a negative dielectric anisotropy (Δε < 0) and a positive conductivity anisotropy, which enables the formation of strongly scattering Williams domains at a threshold of approximately 15 V [1]. In contrast, common positive-anisotropy nematics like 5CB (Δε > 0) merely reorient without scattering, making them entirely useless for DSM applications [2]. Buyers must procure EBBA or similar negative-anisotropy Schiff bases to achieve voltage-dependent opacity.

Evidence DimensionElectrohydrodynamic scattering capability
Target Compound DataEnables DSM (Threshold ≈ 15 V)
Comparator Or Baseline5CB (No scattering, Fréedericksz transition only)
Quantified DifferenceBinary functional difference (Scattering vs. Transparent reorientation)
ConditionsAC/DC electric field applied to unaligned or homeotropic cells

Procurement for switchable opaque smart windows or scattering attenuators strictly requires negative-anisotropy materials like EBBA, ruling out standard positive-anisotropy display nematics.

Wide-Temperature Nematic Eutectic Formulations

Because EBBA provides a significantly higher clearing point (~77 °C) than its room-temperature analogs, it is an essential procurement item for formulating eutectic mixtures (e.g., MBBA/EBBA blends). These mixtures are utilized in industrial electro-optical displays and shutters that must operate reliably across fluctuating ambient temperatures without transitioning to an isotropic state [1].

Dynamic Scattering Mode (DSM) Optical Shutters

Leveraging its negative dielectric anisotropy, EBBA is the correct material choice for manufacturing smart glass, optical attenuators, and switchable privacy screens. Unlike standard positive-anisotropy nematics, EBBA supports the electrohydrodynamic turbulence required to switch a device from transparent to highly opaque under an applied voltage[2].

High-Pressure Rheological and Acoustic Sensors

Due to its unique property of increasing viscosity along the isotropic-nematic transition line under pressure, EBBA is uniquely suited for specialized microfluidic and acoustic sensing environments. Engineers select EBBA over MBBA to ensure positive pressure-viscosity correlations in deep-sea or high-pressure industrial monitoring equipment[3].

XLogP3

5.4

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

29743-08-6

General Manufacturing Information

Benzenamine, 4-butyl-N-[(4-ethoxyphenyl)methylene]-: INACTIVE

Dates

Last modified: 08-15-2023

Explore Compound Types